Home > Products > Screening Compounds P82292 > (1'R,2S,3R)-Fosaprepitant Dimeglumine
(1'R,2S,3R)-Fosaprepitant Dimeglumine -

(1'R,2S,3R)-Fosaprepitant Dimeglumine

Catalog Number: EVT-1494916
CAS Number:
Molecular Formula: C₃₇H₅₆F₇N₆O₁₆P
Molecular Weight: 1004.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fosaprepitant dimeglumine is a prodrug of aprepitant, primarily used as an antiemetic to prevent nausea and vomiting associated with chemotherapy. It acts as a substance P/neurokinin-1 (NK1) receptor antagonist, providing effective management of both acute and delayed emesis in patients undergoing highly or moderately emetogenic chemotherapy.

Source and Classification

Fosaprepitant dimeglumine is classified as a small molecule drug. It is marketed under the brand name EMEND and is administered intravenously. The compound was developed by Merck Sharp & Dohme Corp and received U.S. FDA approval in 2008 for use in conjunction with other antiemetic agents .

Synthesis Analysis

Fosaprepitant dimeglumine is synthesized through various chemical methods that involve the formation of its molecular structure from simpler precursors. The synthesis typically includes steps that establish the key functional groups necessary for its activity as a prodrug. The process involves several stages, including:

  1. Formation of the Aprepitant Backbone: The synthesis begins with the construction of the core structure of aprepitant, which serves as the active component once fosaprepitant is metabolized.
  2. Modification to Create Fosaprepitant Dimeglumine: Subsequent reactions modify the aprepitant structure to include the dimethylglucamine moiety, which enhances solubility and bioavailability.

The detailed synthetic routes can be complex and typically require multiple steps involving various reagents and conditions to ensure high purity and yield of the final product .

Molecular Structure Analysis

The molecular formula of fosaprepitant dimeglumine is C37H56F7N6O16PC_{37}H_{56}F_7N_6O_{16}P, with a molecular weight of approximately 1004.83 g/mol. The compound features a complex structure that includes:

  • A phosphonic acid group.
  • A morpholine ring.
  • Several fluorinated aromatic rings.

The structural representation includes stereochemical configurations that are critical for its pharmacological activity .

Structural Characteristics

  • IUPAC Name: bis((2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol); (3-{[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid.
Chemical Reactions Analysis

Fosaprepitant dimeglumine undergoes rapid conversion to aprepitant upon administration. This conversion occurs primarily through hydrolysis processes in the body:

  1. Hydrolysis: Following intravenous administration, fosaprepitant is hydrolyzed to release aprepitant within approximately 30 minutes.
  2. Metabolism: Aprepitant is then metabolized mainly by cytochrome P450 enzymes (CYP3A4), with minor contributions from CYP1A2 and CYP2C19, leading to various metabolites that retain some antiemetic activity .
Mechanism of Action

Fosaprepitant functions as an NK1 receptor antagonist by blocking the action of substance P at these receptors in the central nervous system (CNS). This blockade prevents the signaling pathways that lead to nausea and vomiting:

  1. Receptor Binding: Upon conversion to aprepitant, it binds to NK1 receptors located in the brain.
  2. Inhibition of Substance P: By inhibiting substance P binding, fosaprepitant effectively reduces the emetic response triggered by chemotherapy agents.

This mechanism highlights its role in managing chemotherapy-induced nausea and vomiting effectively .

Physical and Chemical Properties Analysis

Fosaprepitant dimeglumine exhibits several notable physical and chemical properties:

  • Solubility: Freely soluble in water.
  • Molecular Weight: Approximately 1004.83 g/mol.
  • Chemical Stability: Stable under recommended storage conditions but sensitive to light and moisture.

These properties facilitate its formulation for intravenous administration while ensuring efficacy in clinical settings .

Applications

Fosaprepitant dimeglumine is primarily used in clinical oncology settings:

  • Chemotherapy-Induced Nausea and Vomiting (CINV): It is indicated for preventing both acute and delayed nausea and vomiting associated with highly emetogenic chemotherapy (e.g., cisplatin) as well as moderately emetogenic regimens.

Its application extends beyond initial treatment phases to include repeat courses of chemotherapy, making it a critical component in supportive care for cancer patients .

Historical Context and Development of Neurokinin-1 (NK1) Receptor Antagonists

Evolution of Antiemetic Therapies in Chemotherapy-Induced Nausea and Vomiting (CINV)

The management of chemotherapy-induced nausea and vomiting (CINV) underwent revolutionary changes with the elucidation of the neuropharmacological pathways governing the emetic reflex. Prior to the 1990s, antiemetic regimens relied primarily on dopamine antagonists (e.g., metoclopramide), corticosteroids (e.g., dexamethasone), and antihistamines, which provided suboptimal control, particularly for the delayed phase of CINV occurring 24-120 hours post-chemotherapy. These agents targeted peripheral and central pathways but failed to address the substance P-mediated pathway within the brainstem's vomiting center. The discovery that substance P, a neuropeptide belonging to the tachykinin family, exerted its emetogenic effects primarily through Neurokinin-1 (NK1) receptors marked a pivotal shift in antiemetic drug development [1] [4] [10].

The first-generation NK1 receptor antagonist, aprepitant (MK-0869), emerged from extensive structure-activity relationship (SAR) studies initiated by Merck in the 1990s. These studies built upon Pfizer's early compound CP-99994, a piperidine-based NK1 antagonist. Merck's optimization focused on enhancing receptor affinity, blood-brain barrier penetration, and oral bioavailability. Key modifications included incorporating a 3,5-bistrifluoromethyl benzylether moiety and a morpholine nucleus, culminating in aprepitant – a potent, selective, brain-penetrant NK1 antagonist. Clinical trials demonstrated that aprepitant, combined with a 5-HT3 antagonist (e.g., ondansetron) and dexamethasone, significantly improved complete response rates (no vomiting, no rescue medication) in both acute and delayed CINV phases compared to standard dual therapy [1] [4] [9].

Table 1: Evolution of Key Antiemetic Classes for CINV Management

EraPrimary Antiemetic ClassesMechanism of ActionLimitations
Pre-1990sDopamine D2 antagonists (e.g., metoclopramide), Corticosteroids (e.g., dexamethasone), AntihistaminesBlockade of D2 receptors; Anti-inflammatory effects; H1 receptor antagonismPoor control of delayed CINV; Significant sedation and extrapyramidal side effects (D2 antagonists)
1990s5-HT3 Receptor Antagonists (e.g., ondansetron, granisetron)Blockade of peripheral and central 5-HT3 receptorsHigh efficacy in acute CINV; Limited efficacy in delayed CINV
2000sNK1 Receptor Antagonists (e.g., aprepitant, fosaprepitant, rolapitant)Blockade of central NK1 receptors; Inhibition of substance P signalingSignificantly improved control of delayed CINV; Oral aprepitant formulation limitations

Rationale for Prodrug Development: Overcoming Aprepitant’s Formulation Limitations

Despite aprepitant's clinical efficacy, its physicochemical properties presented significant pharmaceutical challenges. The molecule exhibits extremely low aqueous solubility (approximately 0.2 µg/mL in isotonic saline), rendering it unsuitable for direct intravenous (IV) formulation. This limitation was clinically problematic for several reasons:

  • Oral Administration Challenges in Emetic Patients: Patients experiencing acute nausea and vomiting often struggle to tolerate oral medications precisely when antiemetic coverage is most critical. An IV alternative was essential for reliable drug delivery [5] [9].
  • Bioavailability Variability: Aprepitant's oral bioavailability (60-65%) is subject to variability, particularly in patients with gastrointestinal disturbances common during chemotherapy. An IV formulation ensures predictable and complete systemic drug delivery [1] [9].
  • Rapid Onset Requirement: For optimal prevention of acute CINV, high plasma levels of the antiemetic are required before chemotherapy administration. An IV formulation facilitates precise timing and immediate systemic exposure [4] [7].

Initial attempts to create an IV aprepitant formulation using sulfonic acid salts failed due to dissociation and precipitation in aqueous media. This impasse necessitated a prodrug strategy – designing a water-soluble precursor that could be rapidly converted in vivo to the active parent compound, aprepitant [7] [9].

Strategic Design of Fosaprepitant as a Phosphorylated Prodrug

Fosaprepitant dimeglumine emerged as the solution to aprepitant's formulation challenges. It was rationally designed as a phosphate ester prodrug. The chemical approach involved:

  • Phosphorylation Site Selection: A phosphate group (-PO₃²⁻) was introduced at the N-2 position of the triazolinone ring of aprepitant. This site was chosen based on metabolic stability studies indicating it would be susceptible to rapid enzymatic hydrolysis in plasma [7] [9].
  • Salt Formation with Dimeglumine: To enhance solubility further and ensure stability, the phosphorylated prodrug was complexed with dimeglumine (N-methyl-D-glucamine), forming fosaprepitant dimeglumine. Dimeglumine, a derivative of glucose, acts as a highly water-soluble counterion. The resulting complex has a molecular formula of C₂₃H₂₂F₇N₄O₆P • 2(C₇H₁₇NO₅) and a molecular weight of 1004.83 g/mol [7] [8].
  • Optimizing Solubility: The strategic phosphorylation and salt formation dramatically increased water solubility. Fosaprepitant dimeglumine achieves concentrations exceeding 12 mg/mL in isotonic saline, a stark contrast to aprepitant's near insolubility. This allows formulation as a stable aqueous solution suitable for IV infusion [7] [9].

Table 2: Key Physicochemical Properties of Aprepitant vs. Fosaprepitant Dimeglumine

PropertyAprepitantFosaprepitant DimeglumineSignificance
Chemical FormulaC₂₃H₂₁F₇N₄O₃C₂₃H₂₂F₇N₄O₆P • 2(C₇H₁₇NO₅)Addition of phosphate group and dimeglumine counterions
Molecular Weight534.43 g/mol1004.83 g/molReflects prodrug and counterion structure
Aqueous Solubility~0.2 µg/mL>12 mg/mLEnables IV formulation (60,000-fold increase)
Primary Route of AdministrationOral (capsules, suspension)Intravenous (IV infusion)Addresses oral intolerance in CINV patients
Chemical NatureActive DrugPhosphoryl ProdrugRequires conversion to aprepitant for activity

The activation pathway of fosaprepitant is efficient and rapid. Following IV infusion, fosaprepitant encounters ubiquitous phosphatases in the plasma and tissues. These enzymes catalyze the hydrolysis of the phosphate ester bond, cleaving off the phosphate group and releasing the active moiety, aprepitant. This conversion is rapid and near-complete, with fosaprepitant's plasma half-life being very short (minutes) compared to aprepitant's half-life of 9-13 hours. Pharmacokinetic studies demonstrated that a single IV dose of fosaprepitant 115 mg is bioequivalent to a 125-mg oral dose of aprepitant in terms of plasma aprepitant exposure (AUC), while a 150-mg IV dose of fosaprepitant provides exposure comparable to the standard 3-day oral aprepitant regimen (125 mg on day 1 followed by 80 mg on days 2 and 3) for preventing delayed CINV. This bioequivalence underpins the therapeutic substitution of oral aprepitant with IV fosaprepitant on day 1 of chemotherapy regimens [5] [7] [9].

Properties

Product Name

(1'R,2S,3R)-Fosaprepitant Dimeglumine

Molecular Formula

C₃₇H₅₆F₇N₆O₁₆P

Molecular Weight

1004.83

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.